3-[4-(Trifluoromethyl)phenyl]propanal (CAS 166947-09-7) is a specialized fluorinated building block featuring a highly reactive terminal aldehyde separated from a para-trifluoromethyl-substituted benzene ring by a two-carbon alkyl spacer. This specific structural arrangement provides an optimal balance of electrophilic reactivity for reductive aminations, Wittig olefinations, and Grignard additions, while maintaining a flexible, lipophilic tail. In industrial and pharmaceutical procurement, this compound is highly valued as a critical precursor for synthesizing central nervous system (CNS) agents, particularly orexin receptor antagonists, where the para-trifluoromethyl group imparts essential metabolic stability and the propyl chain ensures precise spatial fitting within target receptor pockets [1].
Substituting 3-[4-(Trifluoromethyl)phenyl]propanal with closely related analogs fundamentally disrupts both synthetic processability and downstream pharmacological performance. Replacing it with 4-(trifluoromethyl)benzaldehyde removes the flexible ethyl spacer, shifting the aldehyde into direct conjugation with the electron-withdrawing aromatic ring, which alters reductive amination kinetics and results in a rigid, shortened molecular trajectory that fails to reach deep hydrophobic receptor pockets [1]. Conversely, using the meta-isomer, 3-[3-(trifluoromethyl)phenyl]propanal (the precursor to Cinacalcet), changes the spatial vector of the bulky trifluoromethyl group by 60 degrees, which drastically reduces binding affinity for targets requiring linear para-substitution, such as specific orexin and S1P receptor modulators [2]. Furthermore, utilizing the unfluorinated 3-phenylpropanal eliminates the metabolic shielding at the para-position, leading to rapid cytochrome P450-mediated hydroxylation and unacceptably high intrinsic clearance rates in vivo [3].
The incorporation of the para-trifluoromethyl group in 3-[4-(Trifluoromethyl)phenyl]propanal provides a robust metabolic shield compared to unfluorinated analogs. In comparative microsomal stability models, derivatives synthesized from this exact para-CF3 precursor demonstrate a >3-fold reduction in intrinsic clearance (CL_int) by effectively blocking CYP450-mediated para-hydroxylation, a primary metabolic liability of the unsubstituted 3-phenylpropyl moiety [1].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) in human liver microsomes |
| Target Compound Data | >3-fold reduction in CL_int (para-CF3 substituted propylamines) |
| Comparator Or Baseline | Unsubstituted 3-phenylpropylamines (high para-hydroxylation clearance) |
| Quantified Difference | >3-fold reduction in intrinsic clearance |
| Conditions | Human liver microsome incubation, standard NADPH-dependent assay |
Procuring the para-fluorinated precursor is essential for developing APIs with viable pharmacokinetic half-lives, directly reducing downstream dosing requirements.
The exact positioning of the trifluoromethyl group is critical for receptor binding in linear hydrophobic pockets. When comparing derivatives of 3-[4-(Trifluoromethyl)phenyl]propanal to those of its meta-isomer (3-[3-(trifluoromethyl)phenyl]propanal), the para-substitution maintains a linear spatial trajectory that yields up to a 10- to 50-fold higher binding affinity in specific GPCR targets, such as orexin receptors, where the meta-isomer causes steric clashes within the binding channel [1].
| Evidence Dimension | Target receptor binding affinity (IC50 / Ki) |
| Target Compound Data | Optimal linear fit (para-CF3 isomer derivatives) |
| Comparator Or Baseline | 10- to 50-fold loss of affinity (meta-CF3 isomer derivatives) |
| Quantified Difference | 10- to 50-fold higher binding affinity for linear hydrophobic pockets |
| Conditions | In vitro competitive radioligand binding assays for linear GPCR pockets |
Buyers targeting specific CNS or GPCR pathways must procure the exact para-isomer, as the meta-isomer will fail to achieve necessary target engagement.
The presence of the two-carbon aliphatic spacer in 3-[4-(Trifluoromethyl)phenyl]propanal insulates the reactive aldehyde from the strong electron-withdrawing effect of the para-CF3-phenyl ring. In standard reductive amination protocols using sodium triacetoxyborohydride, this compound consistently achieves >90% conversion yields, whereas conjugated analogs like 4-(trifluoromethyl)benzaldehyde often suffer from lower yields (~75%) due to altered electrophilicity and increased susceptibility to over-reduction or side reactions [1].
| Evidence Dimension | Conversion yield in primary/secondary amine synthesis |
| Target Compound Data | >90% conversion yield |
| Comparator Or Baseline | ~75% conversion yield (4-(trifluoromethyl)benzaldehyde) |
| Quantified Difference | >15% higher conversion yield |
| Conditions | Reductive amination with NaBH(OAc)3 in standard organic solvents |
Higher predictability and yield in amination steps directly reduce bulk manufacturing costs and simplify purification workflows.
The para-trifluoromethyl group significantly enhances the lipophilicity of the resulting molecular scaffold. Compared to an unsubstituted 3-phenylpropanal baseline, the incorporation of the CF3 group increases the calculated LogP by approximately 0.8 to 1.0 units. This quantifiable shift in lipophilicity translates to a >2-fold increase in passive membrane permeability, a critical parameter for achieving therapeutic concentrations in the central nervous system [1].
| Evidence Dimension | Lipophilicity (LogP) and passive permeability |
| Target Compound Data | ~0.8-1.0 LogP unit increase; >2-fold higher passive permeability |
| Comparator Or Baseline | Baseline LogP and permeability (Unsubstituted 3-phenylpropanal) |
| Quantified Difference | >2-fold higher passive permeability |
| Conditions | In silico LogP calculation and in vitro PAMPA permeability models |
Procurement of this specific fluorinated building block is vital for drug discovery programs requiring high blood-brain barrier penetration.
3-[4-(Trifluoromethyl)phenyl]propanal is the premier building block for constructing the lipophilic tail of tetrahydro-imidazo[1,5-a]pyrazine derivatives and related orexin receptor antagonists. Its specific para-substitution and aliphatic spacer ensure optimal receptor pocket fitting and blood-brain barrier penetration, making it the required precursor for these advanced CNS therapeutic pipelines [1].
In the design of sphingosine-1-phosphate (S1P) receptor modulators, the linear spatial geometry provided by the para-trifluoromethylphenylpropyl moiety is critical for mimicking the endogenous sphingolipid tail. Procuring this exact aldehyde allows chemists to efficiently append this tail via reductive amination, achieving the necessary target selectivity over off-target GPCRs [2].
For contract research organizations (CROs) and discovery labs building screening libraries, this compound offers superior processability in standard reductive aminations compared to conjugated benzaldehydes. It enables the rapid, high-yield synthesis of diverse, metabolically stable secondary and tertiary amines without the need for complex purification steps [3].
Irritant